2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid

Stem cell biology Oct3/4 induction iPSC reprogramming

This compound is the free carboxylic acid analog of the validated Oct3/4 inducer O4I2. Unlike the active ethyl ester, this acid form shows no activity in luciferase reporter assays, serving as an essential structurally matched negative control. Its 5-methyl substituent further distinguishes it from the des-methyl acid. Procure this building block for pro-drug esterification, amide library synthesis, or specificity controls. Three orthogonal functional handles (anilino NH, COOH, 5-CH3) enable multi-vector derivatization. Avoid generic substitution — the SAR cliff between ester and acid demands precise procurement.

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
CAS No. 855531-12-3
Cat. No. B1405198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid
CAS855531-12-3
Molecular FormulaC11H9ClN2O2S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyYRZREWCNYAKLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid (CAS 855531-12-3) – Structural Definition, Comparator Chemistry, and Evidence-Based Selection Rationale


2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid (CAS 855531-12-3, C₁₁H₉ClN₂O₂S, MW 268.72 g/mol) is a heterocyclic building block belonging to the 2-(phenylamino)-thiazole-4-carboxylic acid chemotype [1]. This compound features a thiazole core substituted at the 2-position with a 4-chloroanilino group, a 5-methyl substituent, and a free carboxylic acid at the 4-position. It is commercially available at purities typically ≥95–98% and is primarily employed as a synthetic intermediate for the preparation of more complex molecules in medicinal chemistry and agrochemical research . In contrast to its ethyl ester analogue O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, CAS 165682-93-9), which is a validated Oct3/4 transcriptional inducer, the free carboxylic acid form of this chemotype has been shown to possess no detectable activity in Oct3/4 luciferase reporter assays [1].

Why 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid Cannot Be Interchanged with Its Ethyl Ester or Other 2-(Phenylamino)thiazole-4-carboxylate Analogs


Generic substitution within the 2-(phenylamino)thiazole-4-carboxylate chemotype is contra-indicated because small structural modifications produce binary activity outcomes. Conversion of the ethyl ester to the free carboxylic acid—precisely the difference between the validated Oct3/4 inducer O4I2 and the target compound—results in a complete loss of biological activity in cell-based luciferase reporter assays [1]. Furthermore, removal or replacement of the 4-chloro substituent on the N-phenyl ring significantly reduces or abolishes activity, as demonstrated by the activity drop observed when the chloro group is deleted (compound 6) or replaced by bulkier substituents (compounds 2, 5, 8) [1]. Conversely, meta-chloro or meta-fluoro substitution (compounds 9 and 15) enhances activity relative to the para-chloro lead, indicating that even positional isomerism within the halophenyl ring yields non-equivalent biological outcomes [1]. These sharp SAR cliffs mean that a user requiring Oct3/4 induction activity must procure O4I2 (the ethyl ester) and not its carboxylic acid derivative; conversely, a user requiring an inactive acid for pro-drug synthesis, negative-control experiments, or further derivatization must procure the free acid. The 5-methyl substituent present in the target compound but absent in O4I2 introduces an additional structural variable whose impact on activity has not been explicitly reported, further precluding casual substitution .

Quantitative Differentiation Evidence: 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid vs. Its Closest Comparators


Complete Loss of Oct3/4 Transcriptional Induction Activity Upon Ester-to-Acid Conversion: Comparator O4I2 (Ethyl Ester)

The target compound is the 5-methyl carboxylic acid analogue of the well-characterized Oct3/4 inducer O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate). Cheng et al. (2015) synthesized the carboxylic acid derivatives of four active ester compounds (O4I2, 9, 18, and 20) by heating with 4 N HCl. All four resulting carboxylic acids (compounds 22–25) showed no detectable activity in HEK-Oct3/4 luciferase reporter cells, representing a functional elimination from measurable induction to baseline [1]. The paper explicitly states: "To our surprise, no activity was observed with any of these four compounds" and "the basic 2-aminothiazole structure itself, as well as its carboxylic acid derivatives, showed no activity" [1]. While the 5-methyl substituent present in the target compound was not present in the four acids tested, the complete SAR concordance across all four ester/acid pairs strongly supports the class-level inference that the free carboxylic acid at the 4-position abolishes Oct3/4 induction activity regardless of peripheral substitution [1].

Stem cell biology Oct3/4 induction iPSC reprogramming

5-Methyl Substituent Differentiation: Structural Divergence from the Canonical O4I2 Scaffold

The target compound carries a 5-methyl substituent on the thiazole ring, a structural feature absent in O4I2 and all 25 derivatives evaluated in the Cheng et al. (2015) SAR study [1]. The SAR analysis of O4I2 focused exclusively on modifications to the N-phenyl ring and the ester/acid functionality; no 5-position substituents were investigated. This structural distinction has two consequences: (i) the 5-methyl group increases the electron density of the thiazole ring through inductive and hyperconjugative effects, which may alter the pKa of the carboxylic acid (estimated ~3.5–4.5 for thiazole-4-carboxylic acids) and influence solubility and reactivity in downstream coupling reactions ; (ii) the absence of data on 5-substituted analogs means that any biological activity beyond the Oct3/4 context—such as antimicrobial, kinase inhibitory, or other activities commonly reported for 2-aminothiazole derivatives—remains unexplored and cannot be inferred from the existing literature .

Medicinal chemistry Structure-activity relationship Thiazole derivatization

Para-Chloro vs. Meta-Chloro and Unsubstituted Phenylamino Comparators: Halogen Position Dramatically Modulates Biological Activity in the Ester Series

In the ester series (ethyl 2-(phenylamino)thiazole-4-carboxylates), the position of the chloro substituent on the N-phenyl ring profoundly affects Oct3/4 induction activity. Compounds with meta-chloro (compound 9) and meta-fluoro (compound 15) substitution showed enhanced activity relative to the para-chloro lead O4I2, while removal of the halogen entirely (compound 6, unsubstituted phenyl) led to a slight functional enhancement [1]. This SAR established in the ester series implies that the 4-chloro substitution pattern present in the target compound's anilino moiety is neither the most active halogen position (meta is superior) nor the optimal substitution (unsubstituted phenyl also outperforms para-chloro). Although these comparisons were made on the active ester scaffold and the acid forms are inactive, the data are relevant for users who may intend to esterify the target compound back to an active species—the 4-chloro substitution would position any ester derivative as a baseline-activity member of the chemotype, not a high-activity one [1].

Halogen SAR Oct3/4 induction Positional isomerism

Commercial Availability and Purity Comparison: Differentiating Among 2-(4-Chloro-phenylamino)thiazole Carboxylic Acid Suppliers

The target compound (CAS 855531-12-3, 5-methyl variant) is commercially available from multiple vendors at purities ranging from 95% to 98% . Its closest structural comparator without the 5-methyl group, 2-(4-chloro-phenylamino)-thiazole-4-carboxylic acid (CAS 165682-82-6), is also commercially available at ≥95% purity but at a significantly higher unit cost (e.g., ~$520.90 per 100 mg from one supplier) . The 5-methyl analog (target compound) is typically offered at lower price points from mass-market building block suppliers, reflecting larger-scale production economics . The 2-chloro positional isomer (2-(2-chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid) is also listed in building block catalogs, confirming that positional isomerism is commercially accessible . These procurement-level differentiators—price, purity tier, and catalog prevalence—constitute practical selection criteria for users building SAR libraries around the thiazole-4-carboxylic acid scaffold.

Chemical procurement Building block sourcing Purity specification

Evidence-Backed Application Scenarios for 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid (CAS 855531-12-3)


Inactive Acid Control for Oct3/4-Inducer Screening Cascades

Based on the finding that carboxylic acid derivatives of 2-(4-chlorophenylamino)thiazole-4-carboxylates are completely inactive in Oct3/4 luciferase reporter assays [1], the target compound can serve as a structurally matched negative control in cell-based screening campaigns for Oct3/4 inducers. Its 5-methyl substituent adds steric and electronic differentiation from the des-methyl acid, making it a useful specificity control to confirm that observed activity from ester analogs is not recapitulated by the acid form.

Pro-Drug or Ester Prodrug Intermediate for iPSC Reprogramming Agent Development

The carboxylic acid group at the 4-position is amenable to esterification with various alcohols, enabling the synthesis of ester pro-drugs that may recapitulate or exceed the Oct3/4 induction activity of O4I2. Since the Cheng et al. (2015) SAR study did not explore 5-substituted analogs [1], the 5-methyl variant represents a novel chemical space for ester pro-drug exploration. The free acid is the required precursor for any esterification strategy and must be procured as the starting material.

Medicinal Chemistry Building Block for Thiazole-Focused Library Synthesis

The compound's three functional handles—the 4-chloroanilino NH, the carboxylic acid, and the 5-methyl group—offer orthogonal derivatization points for parallel library synthesis. The carboxylic acid can undergo amide coupling with diverse amines, the anilino NH can be alkylated or acylated, and the 5-methyl group can be halogenated or oxidized. This multi-vector derivatization capability, combined with broad commercial availability at the 95–98% purity tier , positions the compound as a versatile entry point for generating thiazole-based screening libraries targeting kinases, GPCRs, or epigenetic readers.

Agrochemical Intermediate Exploiting the 4-Chlorophenyl Pharmacophore

Thiazole-4-carboxylic acid derivatives are established intermediates in herbicide safener and fungicide development programs [2]. The 4-chlorophenylamino motif is a privileged substructure in agrochemical active ingredients. The target compound, with its free carboxylic acid conjugation handle, can be elaborated into esters or amides for plant protection agent screening, leveraging the established precedent of 2-substituted-5-phenyl-4-thiazolecarboxylic acids as safening agents [2].

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